3-Chloro-1,2-propanediol

Vue d'ensemble

Description

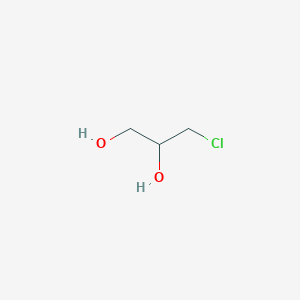

3-Chloro-1,2-propanediol, also known as 3-chloropropane-1,2-diol, is an organic compound with the molecular formula C3H7ClO2. It is a colorless to pale yellow liquid with a slightly sweet odor. This compound is soluble in water, ethanol, diethyl ether, and acetone, but only slightly soluble in toluene and insoluble in benzene, petroleum ether, and carbon tetrachloride . It is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

Epichlorohydrin Hydrolysis: One common method involves the hydrolysis of epichlorohydrin. This process typically uses a cation exchange resin as a catalyst. The reaction mixture, consisting of epichlorohydrin and deionized water, is heated to 70-75°C for 30-60 minutes.

Glycerol Chlorination: Another method involves the chlorination of glycerol. Glycerol and acetic acid are heated to 90-95°C, and dry hydrogen chloride gas is introduced until the reaction mixture reaches a theoretical weight increase of 150%.

Industrial Production Methods:

- The industrial production of this compound often employs the epichlorohydrin hydrolysis method due to its high conversion rate, product purity, and cost-effectiveness .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form various products, including glycidol and other epoxides.

Reduction Reactions: Reduction of this compound can yield 1,2-propanediol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Major Products:

Glycidol: Formed through oxidation.

1,2-Propanediol: Formed through reduction.

Various ethers and esters: Formed through substitution reactions

Mécanisme D'action

Target of Action

3-Chloro-1,2-propanediol (3-MCPD) is a chlorinated derivative of propylene glycol. It primarily targets enzymes in various microorganisms, such as Alcaligenes sp. DS-S-7G . The compound interacts with these enzymes, leading to a series of biochemical reactions .

Mode of Action

The mode of action of 3-MCPD involves enzymatic dehalogenation . In Alcaligenes sp. DS-S-7G, the ®-MCH-dechlorinating enzyme system, composed of two components (Enzyme 1 and Enzyme 2), interacts with 3-MCPD . Enzyme 1 converts ®-MCH to hydroxyacetone, liberating chloride ions under aerobic conditions . Enzyme 2, in the presence of NAD+, enhances the dechlorinating activity when conjugated with Enzyme 1 .

Biochemical Pathways

The biochemical pathways affected by 3-MCPD involve the oxidative dechlorination of ®-MCH . This process is facilitated by the joint action of two enzymes in the presence of NAD+ . The final products of this pathway are acetic acid and formic acid .

Pharmacokinetics

Information on the pharmacokinetics of 3-MCPD, including its absorption, distribution, metabolism, and excretion (ADME), is currently limited. It’s known that 3-mcpd can undergo enantioselective transformation to ®-3-chloro-1,2-propanediol by the cell extract ofCorynebacterium sp. strain N-1074 .

Result of Action

The enzymatic dehalogenation of 3-MCPD results in the production of hydroxyacetone and the liberation of chloride ions . This process leads to the degradation of ®-MCH to acetic acid and formic acid . It’s important to note that 3-mcpd is a potent rodent chemosterilant and is suspected of causing cancer .

Action Environment

The action of 3-MCPD can be influenced by various environmental factors. For instance, the general population may be exposed to 3-MCPD via inhalation of ambient air and dermal contact with vapors and other products containing it . It’s also a food contaminant, leading to oral exposure . The presence of 3-MCPD in food and processed materials has recently become a topic of concern because of the toxicity of their metabolites .

Applications De Recherche Scientifique

3-Chloro-1,2-propanediol has several applications in scientific research:

Analyse Biochimique

Biochemical Properties

3-Chloro-1,2-propanediol can undergo enantioselective transformation to ®-3-chloro-1,2-propanediol by the cell extract of Corynebacterium sp. strain N-1074 . This suggests that it can interact with certain enzymes and other biomolecules in biochemical reactions.

Cellular Effects

This compound is known to cross the blood-testis barrier and the blood-brain barrier, and is distributed widely in body fluids . It has been found to accumulate in the cauda epididymis of rats and to a lesser extent in that of mice . This indicates that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to undergo an SN2 reaction, where the alkoxide/phenoxide serves as the nucleophile and the alkyl halide the electrophilic substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that this compound is toxicologically well characterized and displayed carcinogenic potential in rodent models .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, it has been found that this compound crosses the blood-testis barrier and the blood-brain barrier, and is distributed widely in body fluids .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, it can undergo enantioselective transformation to ®-3-chloro-1,2-propanediol by the cell extract of Corynebacterium sp. strain N-1074 .

Transport and Distribution

This compound is soluble in water and many organic solvents , suggesting that it can be easily transported and distributed within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is not well studied. Given its solubility in water and many organic solvents , it is likely that it can diffuse across cell membranes and localize in various subcellular compartments.

Comparaison Avec Des Composés Similaires

2-Chloro-1,3-propanediol: Another chloropropanol with similar chemical properties but different reactivity and applications.

1,3-Dichloro-2-propanol: Contains two chlorine atoms and is used in different industrial applications.

Glycidol: An epoxide formed from the oxidation of 3-chloro-1,2-propanediol.

Uniqueness:

- This compound is unique due to its specific reactivity and applications in the synthesis of pharmaceuticals and industrial chemicals. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, makes it a versatile intermediate in organic synthesis .

Activité Biologique

3-Chloro-1,2-propanediol (3-MCPD) is a compound that has garnered attention due to its biological activity and potential health implications. This article reviews the biological effects of 3-MCPD, focusing on its toxicological profile, mechanisms of action, and relevant research findings.

This compound is primarily formed during the processing of certain foods, particularly through the hydrolysis of fats and oils under high temperatures. It is classified as a food processing contaminant and can be found in various food products, including processed meats and baked goods. The compound has also been studied for its potential use in organic synthesis, such as in the production of L-carnitine .

Carcinogenicity

Research indicates that 3-MCPD may exhibit carcinogenic properties. In animal studies, it has been shown to induce mammary tumors in male rats, suggesting a potential link to hormonal activity related to Leydig-cell tumors . Moreover, exposure to 3-MCPD has been associated with spermatotoxic effects, which are mediated by reduced expression of H+-ATPase in the epididymis .

Table 1: Summary of Carcinogenic Studies on 3-MCPD

| Study Reference | Animal Model | Dose (mg/kg bw) | Observed Effect |

|---|---|---|---|

| Kaur & Guraya (1981) | Male Rats | 6.5 | Increased incidence of mammary tumors |

| Weisburger et al. (1981) | Male Rats | 30-70 | Testicular degeneration and atrophy |

| Morris & Williams (1980) | Male Wistar Rats | 100-120 | Proteinuria and glucosuria |

Renal Toxicity

In addition to its carcinogenic potential, 3-MCPD has been linked to renal toxicity. Studies have demonstrated that high doses can lead to acute glomerular nephritis and significant changes in kidney function, including diuresis and proteinuria . The compound's nephrotoxic effects appear to be dose-dependent, with higher concentrations resulting in more severe outcomes.

The biological activity of 3-MCPD is attributed to its ability to inhibit glycolysis in spermatozoa. This inhibition is thought to be caused by the compound or its metabolites interfering with key glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase . The resulting decrease in glycolytic activity leads to reduced sperm motility and fertility issues.

Table 2: Mechanisms of Action of 3-MCPD

| Mechanism | Effect on Biological System |

|---|---|

| Inhibition of Glycolysis | Reduced sperm motility |

| Hormonal Disruption | Increased estrogen/progesterone levels |

| Renal Damage | Acute glomerular nephritis |

Case Studies and Research Findings

A variety of studies have explored the effects of 3-MCPD on different biological systems:

- Spermatozoan Studies : A study demonstrated that incubation of ram sperm with 3-MCPD inhibited glycolysis, leading to decreased motility .

- Renal Studies : Intraperitoneal injections in rats showed significant renal damage at doses as low as 100 mg/kg bw, indicating a high level of toxicity associated with this compound .

- Long-term Exposure : In chronic exposure studies, rats receiving continuous doses exhibited severe testicular degeneration and increased mortality rates compared to controls .

Propriétés

IUPAC Name |

3-chloropropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWWUDQMAHNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2, Array | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020664 | |

| Record name | 3-Chloro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycerol alpha-monochlorohydrin appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless, hygroscopic liquid; [Hawley] Tends to turn straw-colored; [Merck Index] Colorless viscous liquid; [MSDSonline], COLOURLESS-TO-PALE-YELLOW HYGROSCOPIC LIQUID. | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propanediol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

415 °F at 760 mmHg (decomposes) (NTP, 1992), 213 °C (decomposes), at 1.9kPa: 114-120 °C | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

138 °F (NTP, 1992), 145 °C, 113 °C c.c. | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, & ETHER, Immiscible with oils, Soluble in oxygenated solvents, Miscible in water, 1000 mg/mL at 20 °C, Solubility in water: miscible | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol alpha-monochlorohydrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.326 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.3218 @ 20 °C/4 °C, Relative density (water = 1): 1.32 | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.8 | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.75 mmHg at 77 °F (NTP, 1992), 0.2 [mmHg], 0.2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 27 | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Glycidol ... an industrial chemical, has been showed to be a reproductive toxicant in short term studies and a carcinogen in rats and mice in /carcinogenicity/ studies. The reproductive toxicity of glycidol was believed to result from its conversion to alpha-chlorohydrin by the action of hydrochloric acid in the stomach. The comparative disposition of glycidol was investigated in rats following oral or iv admin at doses of 37.5 and 75 mg/kg. ... Approx 87-92% of the dose was absorbed from the gastrointestinal tract of the rat. (14)C-Glycidol equivalents were eliminated in urine (40-48% of the dose in 72 hr), feces (5-12%), and exhaled as CO2 (26-32%). At both doses, 9-12% and 7-8% (estimated) of the dose remained in tissues at 24 or 72 hr following dosing, respectively. In general, the concn of glycidol equivalents in tissues were proportional to the dose. The highest concn of radioactivity were /noted/ in the blood cells, thyroid, liver, kidney, spleen, and the lowest in adipose tissue, skeletal muscle, and plasma. The pattern of distribution of radioactivity in tissues was similar for both the iv and oral routes. The total recovery of radioactivity ranged from 87 to 91% of the dose. Urinary radioactivity was resolved by HPLC analysis into 15 metabolites. There were one major (14-21% of the dose) and four lesser metabolites (each representing 2-8%); the others were minor, each representing 1% or less of the dose. In general, the urinary metabolic profile was similar to iv or oral admin of the two doses studied. ..., The ultrastructural changes of each epididymal segment of the rat were brought about by alpha-chlorohydrin (20 mg/kg/day, for successive five times). The alteration appeared in proper order from initial segment to caudal segment, and the digression in profundity and range got less serious as the distance to the testis increased. This alteration disappeared gradually as the time went by. The recovery process also began at initial segment but its cycle was shortened gradually from initial segment to caudal segment. These results showed the factor that caused the above mentioned processes stemmed from the testis chiefly and was in epididymal plasma. It affected each epididymal segment along the epididymal lumen and to the injury of the epididymal epithelium; at the same time, the concentration of the factor became more decreased. The relationship between the antifertility effect of alpha-chlorohydrin and the ... ultrastructural changes of the epididymis and the mechanism of the double effects depending on dose of alpha-chlorohydrin were discussed., An acute phase of severe hepatic necrosis induced by dichloropropanol was examined immunohistochemically and ultrastructurally, in order to study chronological changes of sinusoidal morphology during acute hepatic injury. Male wistar rats were injected with 1,3-dichloro-2-propanol (DC2P) and sacrificed at various intervals after the injections. DC2P injected rats showed zonal necrosis of the centrilobular space with a peak from 24 to 48 hr after the injection. Destruction of sinusoidal linings appeared at 4 hr, and was gradually aggravated along the advancing hepatocytic necrosis. Monocytic influx into the necrotic areas was initiated at 6 hr. At 48 hr, collapsed centrilobular spaces showed a loss of most sinusoidal structures with active phagocytosis of macrophages, proliferation of perisinusoidal cells and accumulation of collagen fibrils. At 72 hr, there were many regenerating sinusoidal structures, which were composed of rather thick and less fenestrated endothelium and underlying multilayered processes of mesenchymal cells, along the regenerating hepatocytes. In these areas, occasional junctions between regenerating hepatocytes and mesenchymal cells were /observed/. Reconstruction of sinusoidal linings was closely related to the hepatocytic regeneration, and a hepatocytic mesenchymal interaction might participate in this morphodynamic course of the sinusoidal reconstruction. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or pale yellow liquid, Heavy liquid | |

CAS No. |

96-24-2 | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chlorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CHLOROHYDRIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGS78A3T6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLORO-1,2-DIHYDROXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol alpha-monochlorohydrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °F (NTP, 1992), -40 °C | |

| Record name | GLYCEROL ALPHA-MONOCHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1664 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary toxicological concerns associated with 3-MCPD?

A1: 3-MCPD has been identified as a potential carcinogen to humans. [] Studies have shown that it can induce malignant transformation in mouse fibroblasts. [] Additionally, 3-MCPD has been linked to adverse effects on male reproductive health in rats, including reduced sperm count, viability, and alterations in testicular and epididymal histology. [, ]

Q2: What biological marker has been proposed for assessing 3-MCPD exposure?

A2: Research suggests that N-acetyl-β-D-glucosaminidase (NAG) activity in urine could be a sensitive biological marker for 3-MCPD exposure. [] This is particularly relevant as urine collection is non-invasive and could provide valuable data for human health assessments. []

Q3: How does 3-MCPD impact the liver, and are there potential protective measures?

A3: 3-MCPD can induce liver injury by disrupting the process of autophagic flux, a critical cellular recycling mechanism. [] Research suggests that ginsenoside Rb1, a natural compound found in ginseng, can help alleviate this liver injury by stimulating autophagic flux. [] This finding highlights the potential of natural substances in mitigating the harmful effects of food processing pollutants. []

Q4: What analytical techniques are commonly used to determine 3-MCPD levels?

A4: Several analytical methods are employed for 3-MCPD detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for its high sensitivity and ability to identify and quantify 3-MCPD in various matrices, including biological samples and food products. [, , ] Other techniques include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), which offers advantages like simple instrumentation and cost-effectiveness. [] Capillary Electrophoresis with Electrochemical Detection (CE-ED) is another method used to estimate 3-MCPD levels, particularly in hydrolyzed vegetable protein. []

Q5: What are the challenges associated with analyzing 3-MCPD esters in food products?

A5: 3-MCPD often exists as fatty acid esters (3-MCPD esters) in food. These esters pose analytical challenges due to their structural similarity to glycerides, making separation and extraction difficult. [] Specialized methods, like those utilizing ultra-performance convergence chromatography coupled with tandem mass spectrometry (UPC2-MS/MS), have been developed to address this complexity. []

Q6: How is 3-MCPD formed in food?

A6: 3-MCPD formation is primarily linked to food processing, particularly during thermal treatment in the presence of chloride ions. [, , ] Studies indicate that the refining process of oils and fats, specifically the deodorization step, plays a crucial role in generating 3-MCPD esters. [, ] Additionally, research using model reactions with triglycerides and sodium chloride has provided insights into the influence of factors like temperature, reactant concentrations, and fatty acid composition on 3-MCPD formation. []

Q7: What measures can be taken to reduce 3-MCPD levels in food?

A7: Strategies for minimizing 3-MCPD formation in food primarily focus on controlling processing parameters. Reducing chloride ion concentration in water used during oil refinement is a key approach. [, , ] Other techniques involve optimizing processing steps like degumming, deacidification, bleaching, and deodorization to limit 3-MCPD precursor formation. [, ]

Q8: What is the chemical structure of 3-MCPD?

A8: 3-MCPD is a chlorohydrin, a class of organic compounds containing both chlorine and hydroxyl functional groups. Its structure comprises a three-carbon chain with a chlorine atom attached to the third carbon and hydroxyl groups on the first and second carbons.

Q9: Is 3-MCPD chiral?

A9: Yes, 3-MCPD exists as two enantiomers: (R)-3-MCPD and (S)-3-MCPD. Research has focused on the enantioselective production and biodegradation of these enantiomers using microbial systems. [, , ]

Q10: Does 3-MCPD have any industrial applications?

A10: While primarily considered a food contaminant, 3-MCPD serves as a valuable building block in synthesizing various compounds. One notable example is its use in the production of linezolid, an oxazolidinone antibiotic effective against gram-positive bacteria. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.